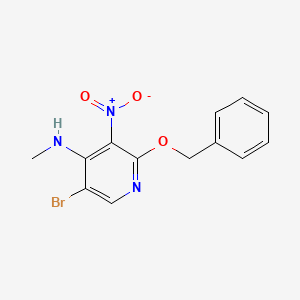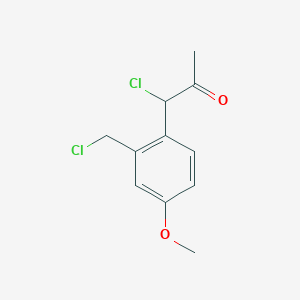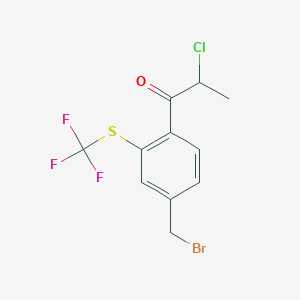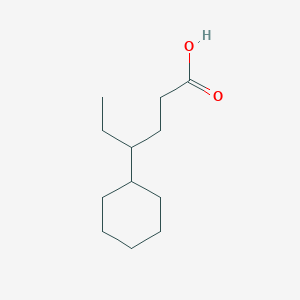
4-Cyclohexylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylhexanoic acid is an organic compound with the molecular formula C12H22O2 It is a carboxylic acid derivative characterized by a cyclohexyl group attached to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclohexylhexanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where cyclohexylmagnesium bromide reacts with hexanoic acid chloride to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of cyclohexyl acetate, derived from the esterification of cyclohexene with acetic acid. This method utilizes Zn-promoted Cu/Al2O3 catalysts to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylhexanoic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products:
Oxidation: Cyclohexylhexanoic acid derivatives.
Reduction: Cyclohexylhexanol.
Substitution: Cyclohexylhexanoic acid esters and amides.
Scientific Research Applications
4-Cyclohexylhexanoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and polymers.
Biology: It is used in studies related to lipid metabolism and membrane structure.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to fatty acids.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexylhexanoic acid involves its interaction with cellular membranes and enzymes. Its cyclohexyl group imparts hydrophobic properties, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, it can interact with specific enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane with similar structural features but lacks the carboxylic acid group.
Hexanoic Acid: A straight-chain carboxylic acid without the cyclohexyl group.
Cyclohexyl Acetate: An ester derivative with a similar cyclohexyl group but different functional properties.
Uniqueness: 4-Cyclohexylhexanoic acid is unique due to its combination of a cyclohexyl group and a hexanoic acid chain, providing distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
6293-41-0 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
4-cyclohexylhexanoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-10(8-9-12(13)14)11-6-4-3-5-7-11/h10-11H,2-9H2,1H3,(H,13,14) |
InChI Key |
YBPBWSMRTHCKFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




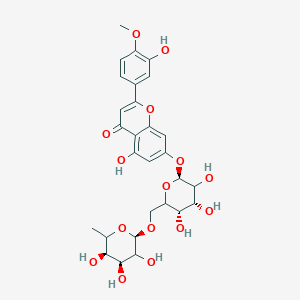
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
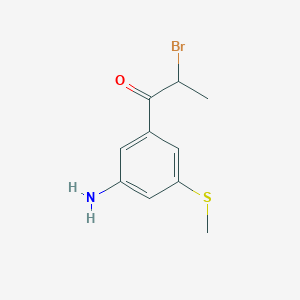

![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)

